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Compound Focus: Vactosertib

CAS No.: 1352608-82-2

Cat. No.: S549105

Drug Profile and Development Status

Vactosertib (also known as TEW-7197 or EW-7197) is an orally available, highly selective small-molecule
inhibitor of the transforming growth factor-beta type I receptor (TGF-BRI, also known as ALKS5). With
an IC50 of 11 nM, Vactosertib demonstrates approximately 10-fold greater potency than earlier generation
TGF-3 pathway inhibitors like Galunisertib (IC50=110 nM). This enhanced potency profile, combined with a
favorable safety and tolerability spectrum, has positioned Vactosertib as a promising therapeutic candidate
for targeting the TGF-f signaling pathway in oncology applications. The drug has progressed through phase

1b clinical trials and is currently under investigation in multiple combination regimens across various cancer

types [1] [2].

From a pharmaceutical perspective, Vactosertib exhibits suitable pharmacokinetic properties for clinical
development. Preclinical studies have demonstrated its bioavailability and metabolic stability, with tracer
compounds ["'C]LR111 and [*®F]EW-7197 developed for positron emission tomography (PET) imaging to
visualize ALKS5 receptor engagement in tumor models [3]. The drug follows target-mediated drug
disposition kinetics, characterized by a two-compartment model with parallel first-order and Michaelis-
Menten elimination. Clinical pharmacokinetic data from phase 1b trials revealed a Tmax of 1.3-1.5 hours
and a half-life of approximately 3.5 hours, supporting its twice-daily dosing schedule in clinical

applications [4].
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Mechanism of Action: Dual Targeting of Tumor
Signaling and Immune Microenvironment

Intrinsic Antitumor Mechanisms

Vactosertib exerts direct antitumor effects through selective inhibition of ALKS5 kinase activity, effectively
blocking TGF-B-induced phosphorylation of Smad2/Smad3 and subsequent nuclear translocation of the

Smad complex. This inhibition disrupts key oncogenic signaling pathways that drive tumor progression:

e c-Myc Pathway Suppression: RNA sequencing analyses in osteosarcoma models revealed that
Vactosertib treatment significantly downregulates Myc target genes (vl and v2 gene sets), which
represent the most substantially inhibited pathways following treatment. TGF-B1-mediated
upregulation of c-Myc signaling is effectively abrogated by Vactesertib co-treatment, indicating a

crucial mechanism for its antitumor activity [1].

e Extracellular Matrix Modulation: In pancreatic ductal adenocarcinoma models, Vactosertib
potently reduces ECM components including collagens, fibronectin, and a-SMA, thereby disrupting

the desmoplastic tumor stroma that contributes to chemoresistance and disease progression [5].

e Metastasis Suppression: Vactosertib inhibits migration and invasion capabilities across multiple
cancer cell types through downregulation of EMT-inducing transcription factors (SNAIL/SLUG,
ZEB1/ZEB2) and matrix metalloproteinases, effectively reducing the metastatic potential of tumor
cells [6] [2].

Immunomodulatory Mechanisms

The transformative potential of Vactosertib in cancer immunotherapy stems from its ability to remodel the

immunosuppressive tumor microenvironment through multifaceted effects on immune cell populations:

e T-cell Enhancement: Vactosertib treatment significantly reduces PD-1 expression on CD8+ T-cells
and decreases PD-L1/PD-L2 levels on tumor cells, effectively reversing T-cell exhaustion and
reinvigorating antitumor immunity. This is coupled with enhanced CD8+ T-cell cytotoxic activity, as

evidenced by increased granzyme B and IFN-y production [4] [7].
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e Myeloid Cell Reprogramming: In the osteosarcoma microenvironment, Vactosertib treatment

increases immune effectors (IFN-y+ CD8+ T-cells and NK cells) while simultaneously suppressing

immune inhibitors (M2-like tumor-associated macrophages and myeloid-derived suppressor cells),

creating a more permissive environment for antitumor immune responses [8] [1].

e NK Cell Activation: Vactosertib counteracts TGF-f3-mediated suppression of natural killer cells by

restoring expression of activating receptors NKG2D and NKp30 and enhancing their cytotoxic

function against tumor targets [2].

Clinical Trial Evidence and Efficacy Data

Phase 1b Trial in Multiple Myeloma

A landmark phase 1b clinical trial (NCT03143985) evaluated Vactosertib in combination with

pomalidomide for relapsed/refractory multiple myeloma patients who had received >2 prior lines of therapy.

The study employed a 3+3 dose escalation design with four dose levels (60 mg qd, 120 mg qd, 100 mg bid,
and 200 mg bid) of Vactesertib administered on days 1-5, 8-12, 15-19, and 22-26 of 28-day cycles,

concurrently with pomalidomide 4 mg daily on days 1-21 [4] [7].

Table 1: Clinical Efficacy of Vactosertib in Multiple Myeloma Phase 1b Trial

Parameter Results

Historical Control
(Pomalidomide alone)

6-month Progression-Free 82%

Survival

Clinical Benefit Rate 75% (15/20 patients)

Best Response PR: 4 patients; MR: 4 patients;
SD: 7 patients

Maximum Tolerated Dose 200 mg twice daily

20%

Not reported

Variable

Not applicable
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Parameter

Median Time to Response

Median Duration of

Response

Results

8 weeks

~12 weeks

Historical Control

(Pomalidomide alone)

Not reported

Not reported

The trial established 200 mg twice daily as the maximum tolerated dose, with a manageable safety profile

characterized primarily by hematological toxicities. Notably, the 82% progression-free survival at 6

months compared favorably to the approximately 20% expected with pomalidomide alone, demonstrating

substantial clinical improvement in this heavily pretreated population [4].

Preclinical Efficacy Across Tumor Types

Table 2: Preclinical Efficacy of Vactosertib in Various Cancer Models

Model Combination - Proposed
Cancer Type Key Findings .
System Therapy Mechanisms
Pancreatic Orthotopic Gemcitabine Synergistic reduction Inhibition of TGF-
Cancer mouse model in tumor volume and B/Smad2 pathway;
ECM components; reduced collagen,
attenuated metastasis  fibronectin, and a-SMA
Pancreatic Syngeneic T1-44 (PRMT5  Significant survival Altered expression of
Cancer orthotopic inhibitor) improvement (60% migration and
model survived >50 days); apoptosis genes;
reduced invasion induced Btg2 tumor
suppressor
Osteosarcoma  Mouse and Monotherapy Significant inhibition c-Myc pathway
human cell of proliferation (IC50 inhibition; increased
lines; in vivo 0.8-2.1 pM); reduced CD8+ T-cells and NK
models pulmonary metastasis  cells; decreased M2

macrophages
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Model Combination L Proposed
Cancer Type Key Findings .
System Therapy Mechanisms
Multiple Patient- Pomalidomide Enhanced T-cell Decreased TGF-$3 in
Myeloma derived cells cytotoxicity; reduced bone marrow;
PD-1+ CD8+ T-cells reinvigoration of T-cell
fitness

Rational Combination Strategies

The multifaceted role of TGF-[ signaling in cancer pathogenesis provides a strong rationale for combination

therapy approaches with Vactoesertib:

¢ Immunomodulatory Drug Combinations: The successful combination of Vactesertib with
pomalidomide in multiple myeloma demonstrates the potential of pairing TGF-J inhibition with
immune-stimulatory agents. This approach simultaneously targets tumor-intrinsic TGF-§ signaling

while enhancing T-cell-mediated immunity [4] [7].

e Chemotherapy Synergism: Preclinical data in pancreatic cancer models show that Vactosertib
synergizes with gemcitabine by overcoming TGF-f-mediated chemoresistance and disrupting the

dense extracellular matrix that limits drug penetration [5].

o Epigenetic Therapy Integration: The combination of Vactesertib with T1-44, a PRMTS5 inhibitor,
demonstrates enhanced efficacy against pancreatic tumors through simultaneous targeting of
complementary pathways involved in tumor progression and invasion. This combination significantly

altered genes involved in cell migration, extracellular matrix organization, and apoptotic processes [6].

e Avoidance of Ineffective Combinations: Interestingly, in osteosarcoma models, co-treatment of
Vactosertib with immune checkpoint blockers (anti-PD-1/anti-PD-L1 antibodies) did not show
synergistic effects, suggesting context-dependent interactions between TGF-f inhibition and

checkpoint blockade that require further investigation [1].

Experimental Protocols and Methodologies
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In Vitro Assessment of Antitumor Activity

Cell Viability Assay (XTT Method):

e Cell Seeding: Plate 5,000 cells/well in 96-well plates using 250 pL of complete RPMI media without
phenol red [7].

e Drug Treatment: Add Vactosertib at concentrations ranging from 10 nM to 10 pM, based on the
specific cancer cell line being tested. Include appropriate vehicle controls.

¢ Incubation: Maintain plates under standard culture conditions (37°C, 5% CO3) for 72 hours.

¢ Viability Measurement: Add 50 pL of activated-XTT reagent to each well, incubate for 3 hours at
37°C, and measure absorbance at 475 nm using a plate reader.

o Data Analysis: Calculate ICso values using non-linear regression analysis of dose-response curves.
For combination studies, evaluate synergism using the Chou-Talalay method to calculate combination
indices.

Immune Cell Functional Assays

CD8+ T-cell Cytotoxicity Assessment:

e Cell Isolation: Isolate CD8+ T-cells from patient bone marrow mononuclear cells using the EasySep
direct human CD8+ T-cell isolation kit (StemCell Technology) [7].

e Tumor Cell Preparation: Isplicate CD138+ tumor cells from the same patient using the EasySep
human CD138 positive selection kit I (StemCell Technology).

e Co-culture Setup: Establish co-cultures of CD8+ T-cells with autologous tumor cells at effector-to-
target ratios ranging from 5:1 to 20:1 in the presence of Vactosertib (100 nM) or vehicle control.

¢ Functional Readouts: After 48-72 hours, assess T-cell activation markers (CD69, CD25) by flow
cytometry, measure granzyme B and IFN-y secretion by ELISA, and quantify tumor cell killing using
Annexin V/propidium iodide staining.

Pharmacodynamic Biomarker Evaluation

Flow Cytometry Analysis of Immune Cell Populations:

¢ Cell Preparation: Wash 1x10° cells/assay and resuspend in 100 yL FACS staining buffer [7].

¢ Staining Protocol: Incubate cells with fluorochrome-conjugated antibodies against target markers
(CD3, CD4, CD8, CD138, PD-1, PD-L1, etc.) and respective isotype controls for 15 minutes at room
temperature, protected from light.
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e Washing and Analysis: Wash cells three times with FACS buffer, resuspend in fixation buffer, and
acquire data on a flow cytometer within 24 hours.

e Data Interpretation: Analyze changes in PD-1 expression on CD8+ T-cells and PD-L1/PD-L2
expression on tumor cells following Vactosertib treatment.

Signaling Pathway Visualization and Experimental
Workflows

The TGF-f signaling pathway and the mechanism of action of Vactosertib can be visualized through the

following schematic representation:
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Vactosertib inhibits ALK5 receptor kinase activity, blocking downstream Smad-dependent signaling and its

protumorigenic effects.

The experimental workflow for evaluating Vactosertib in preclinical models follows a systematic approach:

[ o s j

Cell Viability Signaling Analysis Immune Cell Function In Vivo Models
(XTT/MTT Assays) (Western Blot, RNA-seq) (Flow Cytometry, Cytotoxicity)

Therapeutic Dosing Tumor Assessment Tissue Analysis
(50-200 mg/kg, oral) (Volume, Metastasis) (IHC, RNA-seq)

Trial Design Endpoint Assessment
(Phase 1b/2 Studies) (Safety, Efficacy, Biomarkers)

Clinical Translation

Click to download full resolution via product page

Comprehensive workflow for evaluating Vactosertib from preclinical models to clinical translation.

Conclusion and Future Directions

Vactosertib represents a promising therapeutic agent that uniquely targets both tumor-intrinsic signaling
and the immunosuppressive microenvironment through potent inhibition of the TGF-$ pathway. The
compelling clinical data in multiple myeloma, combined with robust preclinical evidence across diverse

tumor types, underscores its potential as an effective component in combination therapy regimens.

Future research directions should focus on several key areas:
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e Biomarker Development: Identification of predictive biomarkers for patient selection, potentially
including baseline TGF-3 levels, SMAD signaling activity, or specific tumor microenvironment features

[2].

¢ Novel Combination Strategies: Exploration of Vactosertib with emerging immunotherapies,
targeted agents, and standard-of-care treatments across different cancer indications.

¢ Mechanism Refinement: Further elucidation of the complex interplay between TGF-f3 inhibition and
other immune checkpoints to optimize combination sequencing and timing.

e Tumor-Specific Applications: Investigation of Vactosertib in additional TGF-3-driven malignancies
where the immunosuppressive microenvironment contributes significantly to disease progression.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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